molecular formula C14H10FNO5 B577577 3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid CAS No. 1261967-46-7

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

Cat. No. B577577
CAS RN: 1261967-46-7
M. Wt: 291.234
InChI Key: QNJMGNGTZUHAKC-UHFFFAOYSA-N
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Description

The compound “3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid” is likely to be an organic compound containing a nitro group (-NO2) and a carboxylic acid group (-COOH). The presence of a fluoro and methoxy group on the phenyl ring suggests that it might have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the positions of the fluoro, methoxy, nitro, and carboxylic acid groups on the phenyl rings. These groups can significantly influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions of this compound would be influenced by the reactive groups present in the molecule. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive. The carboxylic acid group could also participate in various reactions .

Scientific Research Applications

Photosensitive Protecting Groups

Photosensitive protecting groups, including those related to nitrobenzoic acid derivatives, are crucial in synthetic chemistry. These groups allow for the selective protection and deprotection of functional groups in molecular synthesis, which is essential for constructing complex molecules. The development and application of such photosensitive groups, including nitrophenyl and nitrobenzyl derivatives, demonstrate significant promise for future advancements in chemical synthesis and molecular engineering (B. Amit, U. Zehavi, A. Patchornik, 1974).

Analytical Methods for Antioxidant Activity

The study of antioxidants and their mechanisms is a significant application of nitrobenzoic acid derivatives. These compounds are often used as models or reagents in the analysis of antioxidant activity, providing insights into the chemical basis of antioxidant actions and the development of new antioxidants for therapeutic use. Analytical techniques such as spectrophotometry are crucial for understanding the antioxidant capacity of complex samples, with nitrobenzoic acid derivatives playing a role in these methodologies (I. Munteanu, C. Apetrei, 2021).

Nanostructured Luminescent Micelles

Nitrobenzoic acid derivatives are also pivotal in the creation of nanostructured luminescent micelles. These micelles serve as sensitive chemical sensors for detecting hazardous materials, including explosives. The incorporation of nitroaromatic compounds into these micelles enhances their sensing capabilities, making them valuable tools for forensic and environmental applications. The development of such nano-constructs highlights the interdisciplinary nature of nitrobenzoic acid applications, merging chemistry, materials science, and environmental engineering (Shashikana Paria, Prasenjit Maity, Rafia Siddiqui, et al., 2022).

Catalytic Oxidation of Lignins

In the field of sustainable chemistry, nitrobenzoic acid derivatives are utilized in the catalytic oxidation of lignins to aromatic aldehydes, such as vanillin and syringaldehyde. This process exemplifies the role of nitrobenzoic acid compounds in the valorization of lignin, a major plant biomass component, into valuable chemical products. The optimization of these oxidation processes, including the use of nitrobenzoic acid catalysts, is crucial for enhancing the yield and selectivity of desired products, thereby contributing to the development of eco-friendly chemical manufacturing processes (V. Tarabanko, N. Tarabanko, 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied for potential medicinal applications, the mechanism of action would be related to how the compound interacts with biological systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, compounds with nitro groups can be potentially explosive. Proper handling and storage would be necessary to ensure safety .

properties

IUPAC Name

3-(4-fluoro-3-methoxyphenyl)-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO5/c1-21-13-7-8(2-3-12(13)15)9-4-10(14(17)18)6-11(5-9)16(19)20/h2-7H,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJMGNGTZUHAKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00690203
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Fluoro-3-methoxyphenyl)-5-nitrobenzoic acid

CAS RN

1261967-46-7
Record name 4'-Fluoro-3'-methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00690203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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